molecular formula C7H11ClO B2563980 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone CAS No. 1700262-60-7

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone

Cat. No.: B2563980
CAS No.: 1700262-60-7
M. Wt: 146.61
InChI Key: ASTVNHOUNYKVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is an organic compound with a unique structure featuring a cyclopropyl ring substituted with two methyl groups and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone typically involves the chlorination of cyclopropylmethyl ketone. One common method includes dissolving cyclopropylmethyl ketone in a suitable solvent, such as dichloromethane, and adding a metallic aluminum catalyst. Chlorine gas is then introduced to the reaction mixture, leading to the formation of the desired product .

Industrial Production Methods

For industrial-scale production, continuous preparation systems are often employed. These systems allow for the sequential chlorination and purification steps to be carried out in a controlled manner, improving yield and efficiency. The use of automated control units ensures precise reaction conditions and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 2-Chloro-1-(3-hydroxyphenyl)ethanone
  • 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other chloroethanones and can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-chloro-1-(2,2-dimethylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(2)3-5(7)6(9)4-8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVNHOUNYKVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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